An In-depth Technical Guide to the Chemical Properties of 2,5-Dichlorobenzene-1,4-diamine
An In-depth Technical Guide to the Chemical Properties of 2,5-Dichlorobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzene-1,4-diamine, also known as 2,5-dichloro-p-phenylenediamine, is a chlorinated aromatic diamine with the chemical formula C₆H₆Cl₂N₂.[1][2] This compound serves as a crucial intermediate in the synthesis of various organic molecules, most notably high-performance pigments.[1][3] Its rigid structure and reactive amino groups also suggest its potential as a building block in the development of novel polymers and pharmaceutical agents.[4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,5-Dichlorobenzene-1,4-diamine, with a focus on data and methodologies relevant to researchers in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
2,5-Dichlorobenzene-1,4-diamine is a solid at room temperature, typically appearing as a white to brown crystalline powder.[5][6] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 20103-09-7 | [1][2] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |
| Molecular Weight | 177.03 g/mol | [2] |
| Appearance | White to brown crystalline powder | [5][6] |
| Melting Point | 164-166 °C (decomposes) | [7][8] |
| Boiling Point | 303.7 ± 37.0 °C at 760 mmHg | [8] |
| Density | 1.5 ± 0.1 g/cm³ | [8] |
| Solubility | Slightly soluble in water |
Spectral Data
The structural characterization of 2,5-Dichlorobenzene-1,4-diamine is supported by various spectroscopic techniques. The key spectral data are summarized below.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,5-Dichlorobenzene-1,4-diamine in DMSO-d₆ exhibits two main signals.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.759 | Singlet | 2H | Aromatic C-H |
| 4.68 | Singlet | 4H | -NH₂ |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| Data not available in search results | C-NH₂ |
| Data not available in search results | C-Cl |
| Data not available in search results | C-H |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3498, 3450 | Sharp | N-H stretching (asymmetric and symmetric) of the primary amine |
| 1605 | Strong | N-H bending of the primary amine |
Mass Spectrometry
The mass spectrum confirms the molecular weight of the compound and provides insights into its fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 178 | 64.0 | [M+2]⁺ isotopic peak |
| 177 | 14.2 | [M+1]⁺ isotopic peak |
| 176 | 100.0 | [M]⁺ (Molecular Ion) |
| 141 | 13.1 | [M-Cl]⁺ |
| 114 | 12.5 | |
| 88 | 12.1 | |
| 78 | 14.7 | |
| 52 | 12.7 |
Experimental Protocols
Synthesis of 2,5-Dichlorobenzene-1,4-diamine
A common synthetic route to 2,5-Dichlorobenzene-1,4-diamine involves the reduction of a nitrated precursor. A detailed experimental protocol is outlined below, based on patent literature.[7]
Reaction: Reduction of 2,5-dichloro-4-nitroaniline.
Reagents and Equipment:
-
2,5-dichloro-4-nitroaniline
-
Hydrazine hydrate (80% solution)
-
Sodium hydroxide
-
1,4-Naphthoquinone (catalyst)
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a reaction vessel, add 200 mL of deionized water, 41.4 g of pulverized 2,5-dichloro-4-nitroaniline, 6 g of sodium hydroxide, and 0.3 g of 1,4-naphthoquinone.
-
Stir the mixture to form a suspension.
-
Add 25 g of 80% hydrazine hydrate solution to the vessel.
-
Heat the reaction mixture to a temperature range of 85°C to 95°C and maintain this temperature with continuous stirring for 9 hours to ensure the reaction goes to completion.
-
After the reaction is complete, cool the mixture and separate the solid product by filtration.
-
Wash the filter cake with deionized water to remove any residual impurities.
-
Dry the product under appropriate conditions to yield 2,5-Dichlorobenzene-1,4-diamine.
Expected Yield: Approximately 34.0 g.
Purity Analysis: The purity of the synthesized product can be determined by gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Below is a DOT script for the synthesis workflow of 2,5-Dichlorobenzene-1,4-diamine.
Caption: Workflow for the synthesis of 2,5-Dichlorobenzene-1,4-diamine.
Synthesis of C.I. Pigment Red 214
2,5-Dichlorobenzene-1,4-diamine is a key precursor in the synthesis of C.I. Pigment Red 214. The general process involves diazotization of an aromatic amine followed by coupling and condensation reactions.
Reaction Overview:
-
Diazotization: 2,5-Dichloroaniline is diazotized.
-
Coupling: The resulting diazonium salt is coupled with 3-hydroxy-2-naphthoyl chloride.
-
Condensation: Two molar equivalents of the product from the coupling reaction are condensed with one molar equivalent of 2,5-Dichlorobenzene-1,4-diamine.[9]
A detailed experimental protocol for this specific multi-step synthesis is complex and proprietary to pigment manufacturers. However, the fundamental steps are outlined in the logical relationship diagram below.
Below is a DOT script for the synthesis pathway of Pigment Red 214.
Caption: Logical steps in the synthesis of Pigment Red 214.
Applications in Drug Development and Signaling Pathways
While the primary industrial application of 2,5-Dichlorobenzene-1,4-diamine is in pigment manufacturing, its chemical structure holds potential for applications in medicinal chemistry.[4] The presence of two reactive amine groups on a rigid dichlorinated benzene ring makes it an attractive scaffold for the synthesis of novel bioactive molecules.
Potential as a Pharmaceutical Intermediate
Aromatic diamines and their derivatives are found in a variety of pharmacologically active compounds. The dichloro-substitution pattern on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or metabolic stability. For instance, chlorinated anilines are used as starting materials for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. While no specific drugs are currently marketed that are directly derived from 2,5-Dichlorobenzene-1,4-diamine, its structural motifs are relevant to the design of new therapeutic agents.
Involvement in Signaling Pathways
There is currently no direct evidence in the reviewed literature of 2,5-Dichlorobenzene-1,4-diamine or its simple derivatives being involved in specific biological signaling pathways. However, as a building block for more complex molecules, it could be incorporated into structures designed to interact with various biological targets. For example, kinase inhibitors often feature an aniline or substituted aniline moiety that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. The synthesis of libraries of compounds based on the 2,5-Dichlorobenzene-1,4-diamine scaffold could lead to the discovery of novel modulators of cellular signaling.
The logical relationship for its potential role in drug discovery is visualized below.
Below is a DOT script illustrating the potential role of 2,5-Dichlorobenzene-1,4-diamine in drug discovery.
Caption: Potential workflow for drug discovery using the diamine scaffold.
Conclusion
2,5-Dichlorobenzene-1,4-diamine is a well-characterized chemical intermediate with established importance in the pigment industry. Its chemical properties, including its reactivity and structural features, make it a versatile building block. While its direct role in drug development and signaling pathways is not yet established, its potential as a scaffold for the synthesis of novel bioactive compounds warrants further investigation by researchers in medicinal chemistry and pharmacology. The detailed experimental protocols and spectral data provided in this guide serve as a valuable resource for scientists working with this compound.
References
- 1. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 2. 2,5-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 29949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. CN106634040A - Preparation method of red pigment - Google Patents [patents.google.com]
- 5. 2,5-Dichloro-1,4-phenylenediamine | 20103-09-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2,5-Dichloro-1,4-phenylenediamine | 20103-09-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 2,5-Dichlorobenzene-1,4-diamine | 20103-09-7 [chemicalbook.com]
- 8. 2,5-Dichloro-1,4-phenylenediamine | CAS#:20103-09-7 | Chemsrc [chemsrc.com]
- 9. Pigment Red 214 [dyestuffintermediates.com]
